molecular formula C18H18N4OS B5724249 1-(3,4-Dimethylphenyl)-3-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]urea

1-(3,4-Dimethylphenyl)-3-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]urea

Cat. No.: B5724249
M. Wt: 338.4 g/mol
InChI Key: PFVQOVHKRFBSSF-UHFFFAOYSA-N
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Description

1-(3,4-Dimethylphenyl)-3-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]urea is a synthetic organic compound that belongs to the class of thiadiazole derivatives. These compounds are known for their diverse biological activities and have been studied for various applications in medicinal chemistry, agriculture, and materials science.

Properties

IUPAC Name

1-(3,4-dimethylphenyl)-3-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4OS/c1-11-8-9-14(10-13(11)3)19-17(23)20-18-22-21-16(24-18)15-7-5-4-6-12(15)2/h4-10H,1-3H3,(H2,19,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFVQOVHKRFBSSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NC2=NN=C(S2)C3=CC=CC=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dimethylphenyl)-3-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]urea typically involves the reaction of 3,4-dimethylaniline with 2-methylbenzoic acid hydrazide to form the corresponding hydrazone. This intermediate is then cyclized with thiophosgene to yield the thiadiazole ring. Finally, the urea derivative is formed by reacting the thiadiazole with an isocyanate.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dimethylphenyl)-3-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or thiols.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or the thiadiazole moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols.

Scientific Research Applications

1-(3,4-Dimethylphenyl)-3-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]urea has been studied for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial, antifungal, and anticancer activities.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethylphenyl)-3-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]urea involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, leading to the disruption of metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA Interaction: The compound could interact with DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,4-Dimethylphenyl)-3-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]urea
  • 1-(3,4-Dimethylphenyl)-3-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea
  • 1-(3,4-Dimethylphenyl)-3-[5-(2-nitrophenyl)-1,3,4-thiadiazol-2-yl]urea

Uniqueness

1-(3,4-Dimethylphenyl)-3-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]urea is unique due to its specific substitution pattern on the aromatic rings and the thiadiazole moiety. This unique structure may confer distinct biological activities and chemical properties compared to other similar compounds.

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